(5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
The compound (5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule featuring a thiazolo-triazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The key steps include:
Formation of the thiazolo-triazole core: This can be achieved through cyclization reactions involving appropriate thioamide and hydrazine derivatives.
Introduction of the furan and phenyl groups: These groups are introduced through coupling reactions, such as Suzuki or Heck coupling, using appropriate boronic acids or halides.
Final functionalization: The acetyl and methoxy groups are introduced through selective acylation and methylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include furanones, alcohol derivatives, and substituted thiazolo-triazoles.
Scientific Research Applications
(5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as an anti-cancer or anti-inflammatory agent due to its unique structural features.
Materials Science: The compound can be used in the development of organic semiconductors or as a building block for advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets would depend on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with similar structural features but different functional groups.
2-Fluorodeschloroketamine: A dissociative anesthetic with a different core structure but some overlapping functional groups.
Uniqueness
(5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: is unique due to its combination of a thiazolo-triazole core with furan, phenyl, acetyl, and methoxy groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C24H17N3O4S |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
(5Z)-5-[[5-(4-acetylphenyl)furan-2-yl]methylidene]-2-(2-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C24H17N3O4S/c1-14(28)15-7-9-16(10-8-15)19-12-11-17(31-19)13-21-23(29)27-24(32-21)25-22(26-27)18-5-3-4-6-20(18)30-2/h3-13H,1-2H3/b21-13- |
InChI Key |
LKQRSZHTPZVPAL-BKUYFWCQSA-N |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=CC=C5OC)S3 |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N4C(=NC(=N4)C5=CC=CC=C5OC)S3 |
Origin of Product |
United States |
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